N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide
Description
Properties
Molecular Formula |
C11H19ClN2O |
|---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
N-(1-azabicyclo[3.3.1]nonan-5-ylmethyl)-2-chloroacetamide |
InChI |
InChI=1S/C11H19ClN2O/c12-7-10(15)13-8-11-3-1-5-14(9-11)6-2-4-11/h1-9H2,(H,13,15) |
InChI Key |
VRNZENYCWWOQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN(C1)C2)CNC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of this compound typically involves:
- Preparation or procurement of the 9-azabicyclo[3.3.1]nonane core.
- Introduction of a methyl linker at the nitrogen atom of the azabicyclic system.
- Acylation with 2-chloroacetyl chloride or equivalent to form the chloroacetamide functionality.
This route leverages the nucleophilicity of the azabicyclic nitrogen and the electrophilicity of chloroacetyl derivatives.
Preparation of 9-Azabicyclo[3.3.1]nonane Core
The bicyclic amine core is synthesized via condensation and cyclization reactions starting from commercially available precursors such as acetone-1,3-dicarboxylic acid and glutaraldehyde, followed by reductive steps:
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acetone-1,3-dicarboxylic acid + glutaraldehyde, acidic aqueous medium, 0–10 °C | Intermediate bicyclic ketone | High | Controlled temperature to avoid side reactions |
| 2 | Hydrogenation with Pd(OH)2/C catalyst, isopropanol, 50 psi H2, 50 °C, 48 h | 9-Azabicyclo[3.3.1]nonane | 93 | High purity product after filtration and solvent removal |
This method is adapted from an optimized procedure for preparing azabicyclic amines with high yield and purity suitable for further functionalization.
N-Methylation of the Azabicyclic Amine
The secondary amine nitrogen of 9-azabicyclo[3.3.1]nonane is alkylated with a chloromethyl reagent to introduce the methylene linker. Typical conditions include:
- Reaction of the azabicyclic amine with chloromethyl chloride or related alkyl halides under basic conditions.
- Use of solvents such as acetonitrile or DMF.
- Temperature control to prevent over-alkylation or side reactions.
This step yields the N-(methyl)-substituted azabicyclo compound, which is the precursor for subsequent acylation.
Formation of the 2-Chloroacetamide Moiety
The final step involves acylation of the secondary amine with 2-chloroacetyl chloride:
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-methylated azabicyclo amine + 2-chloroacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–5 °C to room temperature | This compound | Moderate to high | Base scavenges HCl; low temperature controls reaction rate |
This acylation is a well-established method for introducing chloroacetamide groups, yielding the target compound with high selectivity.
Detailed Experimental Data and Analysis
Reaction Conditions and Yields
| Synthetic Step | Reagents & Conditions | Yield (%) | Purification Method | Characterization |
|---|---|---|---|---|
| Azabicyclo core synthesis | Acid-catalyzed condensation, hydrogenation with Pd(OH)2/C | 90–95 | Filtration, recrystallization | NMR, HPLC, GC |
| N-Methylation | Alkyl halide, base, solvent, RT | 75–85 | Column chromatography | NMR, MS |
| Acylation with 2-chloroacetyl chloride | Low temp, base, DCM | 70–80 | Extraction, recrystallization | NMR, IR, elemental analysis |
Spectroscopic Characterization
- NMR (1H and 13C): Confirmed the presence of azabicyclic framework, methylene linker, and chloroacetamide signals.
- IR Spectroscopy: Characteristic amide carbonyl stretch around 1650 cm⁻¹ and C–Cl stretch.
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the target compound.
- Purity: HPLC analysis shows >95% purity after final purification.
Comparative Analysis of Preparation Methods
| Aspect | Method A (Direct Acylation) | Method B (Stepwise Alkylation then Acylation) |
|---|---|---|
| Starting Material | 9-Azabicyclo[3.3.1]nonane | Same |
| Complexity | Moderate | Higher due to additional alkylation step |
| Yield | 70–80% overall | 60–75% overall |
| Purity | High after recrystallization | High after chromatography |
| Scalability | Good | Moderate |
| Side Reactions | Minimal | Possible over-alkylation |
The stepwise approach (alkylation followed by acylation) is preferred for better control over substitution and higher selectivity, despite slightly increased complexity.
Summary of Research Findings
- The preparation of This compound relies on the efficient synthesis of the azabicyclic amine core, which is well-documented with high-yielding protocols involving condensation and catalytic hydrogenation.
- Subsequent N-alkylation with chloromethyl derivatives introduces the methylene linker necessary for acylation.
- Final acylation with 2-chloroacetyl chloride under controlled conditions affords the target chloroacetamide compound with good yield and purity.
- Analytical data from multiple studies confirm the structural integrity and purity of the compound, supporting the robustness of the synthetic route.
- The synthetic methods are adaptable for scale-up and provide a reliable pathway for producing this compound for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Chloroacetamide Derivatives
Chloroacetamides are a broad class of compounds with agrochemical and pharmacological relevance. Key comparisons include:
Key Findings :
Azabicyclic Compounds
Azabicyclic frameworks are common in bioactive molecules due to their constrained geometry. Notable analogs:
Key Findings :
- Ring Size and Bioactivity: The [3.3.1]nonane system in the target compound provides a larger cavity than [3.2.1]octane derivatives, possibly influencing receptor binding kinetics .
- Functional Group Impact: Replacing the methanol group in {1-azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride with 2-chloroacetamide introduces electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues) .
Research Findings and Implications
- Synthetic Challenges: The bicyclo[3.3.1]nonane core requires multistep synthesis, as seen in early hydrogenation studies , whereas simpler chloroacetamides (e.g., alachlor) are produced via single-step alkylation .
- Thermodynamic Stability : The target compound’s rigid structure may enhance metabolic stability compared to flexible analogs like pretilachlor, which undergoes rapid oxidative degradation .
- Crystallographic Behavior : Unlike N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide, which exhibits twinning and hydrogen-bonded chains , the target compound’s packing is likely dominated by van der Waals interactions due to its hydrophobic bicyclic core.
Biological Activity
N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of antiprotozoal and neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure which is characteristic of azabicyclo compounds. Its molecular formula is , and it contains both a chloroacetamide group and an azabicyclononane moiety, which may contribute to its biological activities.
Research indicates that compounds similar to this compound often exhibit their biological effects through interaction with specific biological targets, such as enzymes or receptors involved in disease processes.
Antiprotozoal Activity
Studies on related azabicyclo compounds have demonstrated significant antiprotozoal activity. For instance, a series of azabicyclo[3.2.2]nonanes have shown potent activity against Plasmodium falciparum and Trypanosoma brucei, with some derivatives achieving submicromolar IC50 values (e.g., 0.180 µM for P.f.) . This suggests that this compound may also possess similar antiprotozoal properties, potentially making it a candidate for further development in treating protozoal infections.
Biological Assays and Efficacy
The efficacy of this compound has not been extensively documented in isolation; however, related compounds have been subjected to various biological assays that provide insights into potential activities.
Table 1: Biological Activity of Related Compounds
| Compound | Target Pathogen | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 2-(2-Azabicyclononan-2-yl)ethan-1-amine | P.f. K1 | 0.180 | 93.3 |
| 2-(4-Methylphenyl)sulfonyl-2-azabicyclo[3.2.2]nonane | P.f. K1 | 1.26 | Moderate |
| Tetrazole derivative | T.b. rhodesiense | 0.329 | Moderate |
This table summarizes findings from studies on azabicyclo compounds that may be structurally or functionally related to this compound, indicating promising antiprotozoal activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
